methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC10979190
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O5 |
|---|---|
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
| Standard InChI Key | LVSPBKJRHHVJAC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate (C₁₆H₁₃N₂O₅) features a benzoate ester core modified by an acetylated amine group at the ortho position. The 4-nitrophenyl moiety introduces electron-withdrawing effects, influencing reactivity and stability. Key molecular parameters include:
The nitro group at the para position enhances polarity compared to chlorophenyl analogs, potentially reducing lipid solubility but increasing affinity for polar substrates .
Synthetic Pathways and Optimization
Route Selection and Precursors
Synthesis of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate likely proceeds via acylation of methyl 2-aminobenzoate with 4-nitrophenylacetyl chloride. This mirrors methods for related compounds, where acylation in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine facilitates coupling .
Catalytic Hydrogenation Considerations
While the provided patent focuses on nitro-group reduction, the presence of the nitro group in the target compound suggests it may serve as an intermediate in multi-step syntheses. For instance, selective reduction of the nitro group to an amine could yield derivatives for pharmaceutical applications, though this requires careful catalyst selection to preserve the ester functionality.
Physicochemical Characterization
Spectral Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and nitro group asymmetrical stretch (~1520 cm⁻¹).
-
NMR (¹H): Distinct signals for the methyl ester (δ 3.8–4.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ 10.2 ppm).
Thermal Stability
Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures >200°C, suggesting moderate thermal stability .
Applications in Pharmaceutical and Agrochemical Research
Agricultural Uses
Nitro-substituted aromatics are precursors to herbicides and pesticides. The acetyl amino group may enhance bioavailability in plant systems, though field studies are needed to confirm efficacy.
Industrial Synthesis and Scalability
Catalyst Reusability
The patent highlights the use of 5% Pd/C for hydrogenation, achieving >90% yield. Adapting this for the target compound would require optimizing reaction conditions to avoid over-reduction of the nitro group.
Cost-Efficiency Analysis
Raw material costs for 4-nitrophenylacetyl chloride (~$120/kg) and methyl 2-aminobenzoate (~$80/kg) suggest a per-batch production cost of ~$2,000/kg at pilot scale.
Challenges and Future Directions
Regioselective Functionalization
Achieving selective acylation without side reactions at the 4-position remains a synthetic hurdle. Microwave-assisted synthesis may improve yields and selectivity.
Computational Modeling
Density functional theory (DFT) studies could predict reactivity patterns, guiding the design of derivatives with enhanced bioactivity.
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